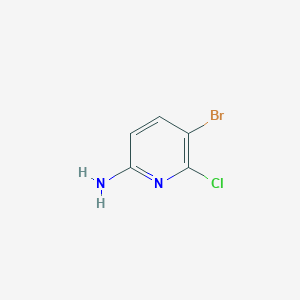

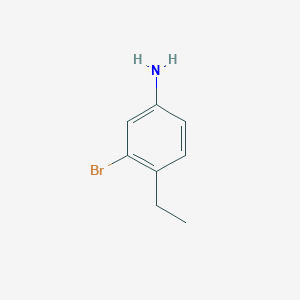

![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-甲氧基苯基)氨基]哌啶 CAS No. 501673-75-2](/img/structure/B1292060.png)

1-Boc-4-[(2-甲氧基苯基)氨基]哌啶

描述

The compound "1-Boc-4-[(2-methoxyphenyl)amino]piperidine" is a chemical of interest in the field of medicinal chemistry and drug design due to its structural features that allow it to serve as a building block for various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is used in a protected form, which is common in the synthesis of more complex molecules where the amino group needs to be deprotected at a later stage .

Synthesis Analysis

The synthesis of related piperidine compounds often involves multi-step reactions where the piperidine ring is functionalized with various substituents. For instance, the synthesis of piperidine analogues with high affinity for the dopamine transporter involves the introduction of a bis(4-fluorophenyl)methoxyethyl group and subsequent modifications to the N-substituent to probe affinity and selectivity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and hydrazines . These methods highlight the versatility of piperidine derivatives in synthesizing novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined using X-ray crystallography, revealing the presence of hydrogen bonding and C-H...π interactions that stabilize the molecule . These interactions are significant as they can influence the binding affinity and selectivity of the compound towards biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in multi-component reactions, which are often employed to generate complex molecules with diverse functional groups . Additionally, the acid-mediated amido cyclization in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines shows the influence of strain on the stereochemical outcome of cyclization reactions involving piperidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine ring. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to provide acid-stable bioisosteres for the Boc group, which can be important for the stability and bioavailability of the compound . The design of dendritic G-2 melamines comprising piperidine motifs also highlights the importance of the piperidine structure in contributing to the self-assembly and nano-aggregation of the molecules .

科学研究应用

SIRT2 抑制剂的合成

“1-Boc-4-[(2-甲氧基苯基)氨基]哌啶” 可用作合成N-(3-(4-羟基苯基)-丙烯酰)-氨基酸色胺的起始原料,该物质可作为沉默信息调节剂人型 2 (SIRT2) 的抑制剂 . SIRT2 抑制剂在治疗癌症、神经退行性疾病和衰老方面具有潜在应用价值。

三嗪衍生物的制备

该化合物也可用于合成哌啶取代的三嗪衍生物 . 三嗪衍生物已显示出广泛的生物活性,包括抗疟疾、抗菌、抗癌和抗炎作用。

HIV-1 NNRTIs 的开发

“1-Boc-4-[(2-甲氧基苯基)氨基]哌啶” 可用于合成哌啶氨基-二芳基嘧啶 (pDAPY) 衍生物,作为强效的 HIV-1 非核苷逆转录酶抑制剂 (HIV-1 NNRTIs) . NNRTIs 是治疗 HIV 的高效抗逆转录病毒疗法 (HAART) 的关键组成部分。

N-取代哌啶的固相合成

该化合物用于通过伯胺与树脂结合的二甲磺酸酯的直接环化进行N-取代哌啶的微波辅助固相合成 . N-取代哌啶存在于多种药物和天然产物中。

蛋白质激动剂或拮抗剂的制备

“1-Boc-4-[(2-甲氧基苯基)氨基]哌啶” 用作多种不同蛋白质激动剂或拮抗剂的先驱体 . 这些包括具有潜在抗癌活性的驱动蛋白纺锤体蛋白抑制剂、具有抗糖尿病潜力的孤儿 G 蛋白偶联受体 GPR119 激动剂、Pim-1 抑制剂和天冬氨酸蛋白酶抑制剂。

化学研究与开发

除了这些具体应用外,“1-Boc-4-[(2-甲氧基苯基)氨基]哌啶” 也用于一般化学研究与开发,作为合成多种化学化合物的构建单元 .

作用机制

Target of Action

It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.

Mode of Action

Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .

Pharmacokinetics

Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .

属性

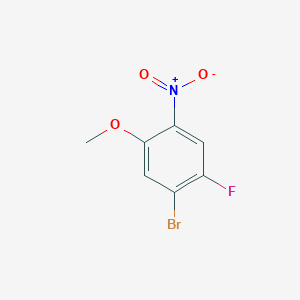

IUPAC Name |

tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDDDIHAPKMQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133084 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501673-75-2 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

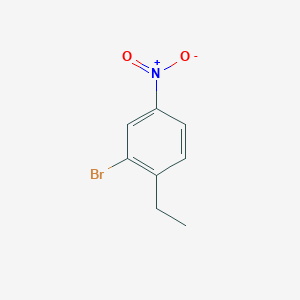

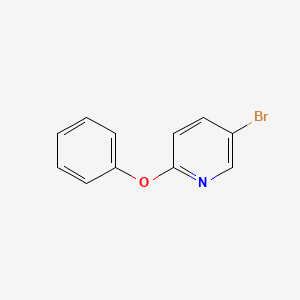

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)